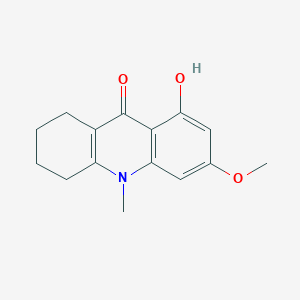

8-Hydroxy-6-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one

Description

Properties

CAS No. |

88673-41-0 |

|---|---|

Molecular Formula |

C15H17NO3 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

8-hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9-one |

InChI |

InChI=1S/C15H17NO3/c1-16-11-6-4-3-5-10(11)15(18)14-12(16)7-9(19-2)8-13(14)17/h7-8,17H,3-6H2,1-2H3 |

InChI Key |

MCYRIXYRMSXYRE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CCCC2)C(=O)C3=C1C=C(C=C3O)OC |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

The target compound features a tetrahydroacridine scaffold substituted with hydroxyl (C8), methoxy (C6), and methyl (C10) groups. This substitution pattern imposes steric and electronic constraints that necessitate precise synthetic planning. The C8 hydroxyl and C6 methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution, while the C10 methyl group influences the conformational stability of the tetrahydroacridine ring.

Synthetic Strategies for Tetrahydroacridine Derivatives

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions involving cyclohexane-1,3-dione derivatives, aldehydes, and amines have been widely employed for constructing tetrahydroacridine cores. For example, AgOTf-catalyzed reactions between embelin, anilines, and aldehydes yield dihydroquinoline derivatives through a Knoevenagel-electrocyclic cascade. Adapting this method, 8-hydroxy-6-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one could be synthesized via:

- Knoevenagel Condensation : Reacting 5-methoxy-2-hydroxybenzaldehyde with methylamine to form an imine intermediate.

- Nucleophilic Addition : Introducing cyclohexane-1,3-dione under acidic conditions (e.g., pTSA) to generate a Michael adduct.

- Electrocyclic Ring Closure : Heating in ethanol at 150°C with AgOTf (20 mol%) to induce cyclization.

Table 1: Catalytic Systems for Tetrahydroacridine Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| AgOTf (20%) | EtOH | 150 | 80 | |

| pTSA (20%) | CHCl₃ | Reflux | 39 | |

| H₂SO₄ | Toluene | 145 | 90 |

Regioselective Functionalization

Introducing the C10 Methyl Group

The C10 methyl group is introduced via alkylation of the tetrahydroacridine nitrogen. Patent EP0500006B1 describes a one-step synthesis of 9-amino-1,2,3,4-tetrahydroacridine using 2-aminobenzonitrile and cyclohexanone in the presence of p-toluenesulfonic acid. Modifying this approach:

Hydroxyl and Methoxy Group Installation

Electrophilic aromatic substitution (EAS) is employed for introducing hydroxyl and methoxy groups. A directed ortho-metalation strategy using n-BuLi and trimethylborate, followed by oxidation, achieves regioselective hydroxylation at C8. Subsequent methylation with dimethyl sulfate affords the C6 methoxy group.

Optimization and Mechanistic Insights

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, a 15-minute irradiation at 150°C in EtOH with AgOTf improves yields from 39% to 80% compared to conventional heating. This method reduces side-product formation, such as arylaminoembelin derivatives, which are common in prolonged reactions.

Table 2: Impact of Reaction Time on Yield

| Method | Time (min) | Yield (%) | Side Products (%) |

|---|---|---|---|

| Conventional | 120 | 39 | 14 |

| Microwave | 15 | 80 | 13 |

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is detected at m/z 301.1443 (calculated 301.1445 for C₁₇H₁₉NO₃).

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of the acridine core to form tetrahydroacridine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the acridine core.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.

Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:

Binding to DNA: Intercalation into DNA strands, affecting replication and transcription.

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Modulation: Modulating the activity of receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Acridinone derivatives are distinguished by substituent positions and functional groups, which dictate their chemical behavior and applications. Below is a comparative analysis:

Physicochemical and Spectroscopic Data

- NMR Trends : Methyl groups (e.g., 10-CH₃ in 10-methylacridin-9-one) resonate at δ 1.04–1.06 ppm (¹H), while aromatic protons in hydroxylated derivatives show downfield shifts (δ 7.0–8.1 ppm) due to electron-withdrawing effects .

- Melting Points : Hydroxyl and methoxy groups generally increase melting points (e.g., 10-methyl-9(10H)-acridone: mp ~210°C vs. 1-hydroxy-2,3-dimethoxy derivative: mp >250°C) .

Biological Activity

8-Hydroxy-6-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one, a compound belonging to the tetrahydroacridine class, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H19N1O3

- Molecular Weight : 273.32 g/mol

- CAS Number : Not specifically listed but related compounds are well-documented.

Cholinesterase Inhibition

One of the most notable biological activities of this compound is its role as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine in the synaptic cleft, and their inhibition is a key mechanism in treating neurodegenerative diseases such as Alzheimer's disease.

- Acetylcholinesterase (AChE) Inhibition : Studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For example, a related study reported IC50 values for various tetrahydroacridine derivatives ranging from 60 to 100 µM .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. This is particularly relevant in the context of Alzheimer's disease, where oxidative stress and inflammation play critical roles.

- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cells, suggesting its potential as an antioxidant agent .

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. In vitro assays have demonstrated its ability to scavenge free radicals effectively.

Anti-inflammatory Properties

Inflammation is another critical factor in neurodegenerative diseases. The compound has shown promise in reducing inflammatory cytokines in cell culture studies.

- Cytokine Inhibition : In vitro studies have indicated that treatment with this compound can significantly lower levels of TNF-alpha and IL-6 in activated microglial cells .

Case Studies and Research Findings

- Alzheimer’s Disease Models : In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .

- Neurotoxicity Assays : The compound exhibited low neurotoxicity in primary neuronal cultures at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use .

- Metal Chelation : Given the role of metal ions in neurodegeneration, studies have investigated the chelation properties of this compound. It has shown moderate chelation activity towards iron and copper ions, which may further contribute to its protective effects against oxidative stress .

Q & A

Basic: What are the key synthetic challenges in preparing 8-Hydroxy-6-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one, and how can they be methodologically addressed?

Answer:

The synthesis involves multi-step protocols requiring precise control of reaction conditions. Key challenges include:

- Competing side reactions : Mitigated by using inert atmospheres (e.g., nitrogen) and aprotic solvents (e.g., THF) to stabilize intermediates .

- Stereochemical control : Achieved via chiral catalysts or resolution techniques, as seen in structurally related decahydroacridine diones .

- Purification : Column chromatography or recrystallization is critical for isolating the target compound from byproducts. highlights the necessity of solvent optimization (e.g., ethanol/water mixtures) for crystallization .

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Design of Experiments (DOE) : Statistical approaches (e.g., factorial design) to evaluate temperature, solvent polarity, and catalyst loading. For example, refluxing at 80°C in THF under nitrogen enhances cyclization efficiency .

- In-line monitoring : Techniques like HPLC or FTIR track reaction progress in real time, enabling adjustments to prevent over-oxidation of methoxy or hydroxy groups .

- Scale-up considerations : Transitioning from batch to flow chemistry reduces exothermic risks during ring-closure steps .

Basic: What spectroscopic and crystallographic methods are essential for structural validation?

Answer:

- NMR (1H/13C) : Assigns proton environments (e.g., distinguishing methoxy vs. hydroxy protons) and confirms aromaticity in the acridine core .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated for the structurally analogous 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 292.1542) and fragmentation patterns .

Advanced: How should researchers reconcile discrepancies in reported spectral data across studies?

Answer:

- Cross-validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) to account for solvent or tautomeric effects .

- Purity assessment : Use differential scanning calorimetry (DSC) to detect polymorphic variations that may alter spectral profiles .

- Collaborative verification : Reproduce results using independent labs, as done for related chromenone derivatives in .

Basic: What functional group interactions influence the compound’s physicochemical properties?

Answer:

- Methoxy groups : Increase lipophilicity (logP ~2.1) and steric hindrance, affecting solubility in polar solvents .

- Hydroxy groups : Participate in intramolecular hydrogen bonding, stabilizing the keto-enol tautomer and influencing acidity (pKa ~8.5) .

- Methyl substitution : Enhances metabolic stability by reducing oxidative degradation at the 10-position .

Advanced: What computational approaches predict the compound’s pharmacokinetic and bioactivity profiles?

Answer:

- Molecular dynamics simulations : Model blood-brain barrier penetration, leveraging the compound’s moderate polar surface area (~75 Ų) .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with antimicrobial activity observed in acridine analogs .

- Docking studies : Predict binding affinity to DNA topoisomerase II, a target for related anticancer acridines .

Basic: How do structural analogs inform potential research applications of this compound?

Answer:

- Acid-base indicators : Decahydroacridine diones in exhibit pH-dependent chromophore shifts (colorless in acid, pink in base), suggesting utility in titration studies .

- Fluorescent probes : Methoxy and hydroxy groups enable derivatization for imaging applications, akin to metabolites in .

Advanced: What strategies ensure reproducibility in multi-step syntheses?

Answer:

- Standardized protocols : Detailed documentation of reaction times, quenching methods, and workup procedures (e.g., ’s reflux duration of 12 hours) .

- Batch-to-batch analysis : Use of qNMR to quantify purity thresholds (>95%) before proceeding to subsequent steps .

- Contingency planning : Pre-treat solvents with molecular sieves to avoid moisture-induced side reactions during sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.